molecular formula C6H8N2OS B372268 N-(4-Methylthiazol-2-yl)acetamide CAS No. 7336-51-8

N-(4-Methylthiazol-2-yl)acetamide

Cat. No. B372268
CAS RN: 7336-51-8
M. Wt: 156.21g/mol
InChI Key: DPDJXTANWGNJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Methylthiazol-2-yl)acetamide” is a member of thiazoles . It is a benzothiazinone analog, which is shown to be the xanthine oxidase inhibitor . It is also known as 2-Acetamido-4-methylthiazole .


Synthesis Analysis

The synthesis of “N-(4-Methylthiazol-2-yl)acetamide” involves several steps. The reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions yielded derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide . Further reaction of thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature gave new thiazole molecule with excellent yields .


Molecular Structure Analysis

The molecular structure of “N-(4-Methylthiazol-2-yl)acetamide” was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Physical And Chemical Properties Analysis

“N-(4-Methylthiazol-2-yl)acetamide” has a molecular weight of 156.21 . Other physical and chemical properties such as boiling point, melting point, etc. are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Anticancer Activity

“N-(4-Methylthiazol-2-yl)acetamide” derivatives have been synthesized and evaluated for their anticancer activity . The compounds were tested against A549 and C6 tumor cell lines, and some showed significant anticancer activity . The compounds were found to direct tumor cells to the apoptotic pathway, which is a precondition of anticancer action .

Antimicrobial Activity

Thiazole derivatives, including “N-(4-Methylthiazol-2-yl)acetamide”, have been synthesized and screened for their in vitro antibacterial activity against various bacterial strains . Some compounds exhibited growth inhibition against all the tested bacterial strains, with MIC values varying from 12.5 to 6.25 μg/ml .

Antifungal Activity

The same thiazole derivatives were also tested for their antifungal activity against various fungal strains . Most of the newly synthesized compounds were effective against fungal strains rather than bacterial strains .

Metabolism Study

The metabolism of “2-Acetamido-4-methylthiazole” in rats has been studied . This could potentially lead to the development of new drugs based on this compound.

Sulfonation

Sulfonation of “2-Acetamido-4-methylthiazole” by chlorosulfonic acid has been reported . This reaction could be used in the synthesis of other compounds.

Antidepressant Activity

Although not directly related to “N-(4-Methylthiazol-2-yl)acetamide”, thiazole derivatives have been studied for their antidepressant activity . Given the structural similarity, it’s possible that “N-(4-Methylthiazol-2-yl)acetamide” could also exhibit similar properties.

Antiviral Activity

Again, while not directly related to “N-(4-Methylthiazol-2-yl)acetamide”, thiazole derivatives have been used as antiviral agents . This suggests potential antiviral applications for “N-(4-Methylthiazol-2-yl)acetamide”.

Neuroprotective Activity

Thiazole derivatives have been studied for their neuroprotective activity . Given the structural similarity, “N-(4-Methylthiazol-2-yl)acetamide” could potentially exhibit similar neuroprotective properties.

Safety and Hazards

The safety data sheet for “N-(4-Methylthiazol-2-yl)acetamide” indicates that it has a signal word of “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-3-10-6(7-4)8-5(2)9/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDJXTANWGNJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299843
Record name N-(4-Methylthiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-Methylthiazol-2-yl)acetamide

CAS RN

7336-51-8
Record name 7336-51-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methylthiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamido-4-methylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Amino-4-methylthiazole (10.0 g, 87.6 mmol) is dissolved in dry pyridine (75 ml) at room temperature. This solution is then treated dropwise with acetyl chloride (6.3 ml, 87.6 mmol). After 2 hours, the reaction mixture is poured into water (1000 ml), and extracted with ethyl acetate (3×250 ml). The combined organic layers are washed with water (2×200 ml), brine (200 ml), dried over MgSO4, filtered and concentrated in vacuo. The residue is dissolved in toluene (200 ml) followed by the removal of the solvent in vacuo. The solid thus obtained is dried in vacuo to give the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred, cooled (5° C.) solution of acetic anhydride (237 ml, 2.51 mol) is added portionwise 2-amino-4-methyl thiazole (80 g, 0.697 mol). To allow dissolution of the 2-amino-4-methyl thiazole, the reaction mixture is allowed to warm but kept below 35° C. Once a solution forms, the reaction mixture is cooled to 5° C. and stirred overnight. The solvent is removed in vacuo and the solid is dried in a vacuum oven overnight. The resulting solid is triturated with iso-hexane (100 ml) and dried again. Recrystallisation from EtOAc/iso-hexane affords the title product as a pale yellow solid.
Quantity
237 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methylthiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Methylthiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-Methylthiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-Methylthiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-Methylthiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-Methylthiazol-2-yl)acetamide

Q & A

Q1: What are the potential applications of 2-Acetamido-4-methylthiazole derivatives in medicinal chemistry?

A2: Research indicates that novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate derivatives, synthesized from 2-Acetamido-4-methylthiazole, demonstrate promising antibacterial and antifungal activities. [] Specifically, these compounds have shown in vitro activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, as well as antifungal activity against Penicillium marneffei, Trichophyton mentagrophytes, Aspergillus flavus, and Aspergillus fumigatus. This finding highlights the potential of 2-Acetamido-4-methylthiazole derivatives as lead compounds for developing new antimicrobial agents.

Q2: What is the significance of the crystal structure of 2-[(2,6-Dichlorobenzyl)amino]-N-(4-methylthiazol-2-yl)acetamide, a derivative of 2-Acetamido-4-methylthiazole?

A3: The crystal structure of 2-[(2,6-Dichlorobenzyl)amino]-N-(4-methylthiazol-2-yl)acetamide, a derivative of 2-Acetamido-4-methylthiazole, reveals important structural features. The thiazole and benzene rings within the molecule are nearly parallel, with the linking N—C—C—N—C chain folded rather than extended. [] This information provides valuable insight into the conformation and potential binding interactions of this compound, which could be relevant for understanding its biological activity and designing future derivatives.

Q3: How is 2-Acetamido-4-methylthiazole metabolized in the context of drug metabolism studies?

A4: Studies focusing on the metabolism of 2-acetamido-4-(chloromethyl)thiazole, a related compound, provide insights into potential metabolic pathways. This compound is primarily metabolized in rats into the mercapturic acid conjugate of 2-acetamido-4-methylthiazole and the glucuronic acid conjugate of 2-acetamido-4-(mercaptomethyl)thiazole, primarily through biliary excretion. [] Further metabolism by intestinal microflora plays a crucial role in forming and excreting urinary metabolites. This highlights the importance of considering gut microbial metabolism when investigating the pharmacokinetic profile of 2-Acetamido-4-methylthiazole and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.